molecular formula C18H11FN2O2S2 B11514540 (3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11514540
M. Wt: 370.4 g/mol
InChI Key: NOZCWDQAKKYYBI-PFONDFGASA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazolidinone ring, and an indolone moiety

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Thiazolidinone Ring: This step involves the reaction of the indolone core with a thiazolidine derivative under specific conditions.

    Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction where the fluorophenyl group is introduced to the intermediate compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds such as:

    Indole Derivatives: These compounds share the indole core and exhibit various biological activities.

    Thiazolidinone Derivatives: These compounds have the thiazolidinone ring and are studied for their medicinal properties.

    Fluorophenyl Compounds: These compounds contain the fluorophenyl group and are known for their stability and reactivity.

The uniqueness of 1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H11FN2O2S2

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11FN2O2S2/c19-12-7-3-1-5-10(12)9-21-13-8-4-2-6-11(13)14(17(21)23)15-16(22)20-18(24)25-15/h1-8H,9H2,(H,20,22,24)/b15-14-

InChI Key

NOZCWDQAKKYYBI-PFONDFGASA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)NC(=S)S4)C2=O)F

Origin of Product

United States

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